
5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-formylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of ethyl 4-formylpyrimidine-5-carboxylate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-formylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxypyrimidine-5-carboxylate.
Reduction: Ethyl 4-hydroxymethylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-formylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mecanismo De Acción
The mechanism of action of ethyl 4-formylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar in structure but contains an amino group instead of a formyl group.
Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar but has a hydroxyl group instead of a formyl group.
Ethyl 4-methylpyrimidine-5-carboxylate: Contains a methyl group instead of a formyl group.
Uniqueness
Ethyl 4-formylpyrimidine-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules .
Propiedades
Número CAS |
62327-99-5 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
ethyl 4-formylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3 |
Clave InChI |
MFQJSMUNOCAQIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CN=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
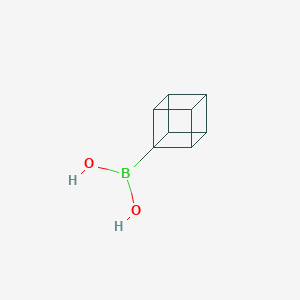
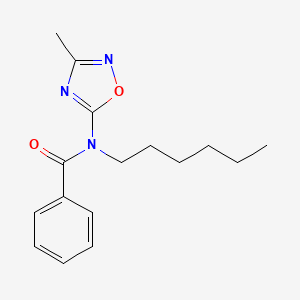
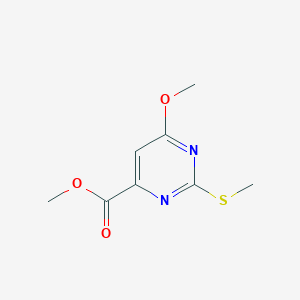
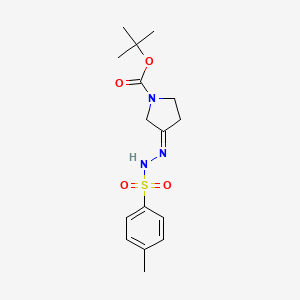


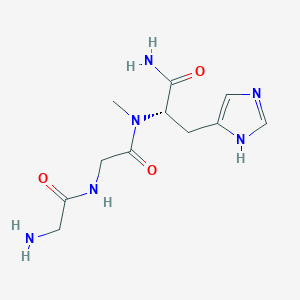


![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)

![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)
![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
